N-(1-benzylpiperidin-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(1-Benzylpiperidin-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a 1-ethyl group at position 1, a 7-methyl substituent, and a 4-oxo-1,4-dihydro scaffold. The carboxamide group at position 3 is linked to a 1-benzylpiperidin-4-yl moiety, which distinguishes it from related compounds. The 1,8-naphthyridine core is known for diverse pharmacological activities, including antimicrobial and central nervous system (CNS) modulation . Its parent compound, 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, has been studied for biological activity, indicating that amidation may enhance stability or target specificity .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-3-28-16-21(22(29)20-10-9-17(2)25-23(20)28)24(30)26-19-11-13-27(14-12-19)15-18-7-5-4-6-8-18/h4-10,16,19H,3,11-15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYNDLKSCAKZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The naphthyridine core is then synthesized through a series of cyclization reactions. The final step involves the coupling of the piperidine and naphthyridine moieties under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent product quality .
Chemical Reactions Analysis
Formation of the Naphthyridine Core
The naphthyridine ring system is often constructed via:
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Aldol condensation of pyridine derivatives with aldehydes/ketones, followed by cyclization . For example, tert-butyl-protected pyridines may react with aldehydes under basic conditions (e.g., sodium methoxide in methanol) at elevated temperatures (65°C) .
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Hydrolysis of protecting groups : Acidic or basic hydrolysis (e.g., HCl or NaOH) to remove tert-butyl esters or dioxolane groups, yielding carboxylic acids .
Carboxamide Formation
The carboxamide functionality is introduced through:
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Ester hydrolysis : Conversion of ester precursors (e.g., ethyl esters) to carboxylic acids using NaOH/ethanol, followed by acid workup .
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Amide coupling : Reaction of carboxylic acids with amines (e.g., benzylpiperidin-4-yl amine) using coupling agents like DCC .
Reaction Conditions
Hydrolysis
Ester groups (e.g., ethyl esters) undergo hydrolysis under acidic or basic conditions to form carboxylic acids, which are then converted to carboxamides .
Coupling Reactions
The carboxamide group forms via coupling of carboxylic acids with amines (e.g., benzylpiperidin-4-yl amine) using reagents like DCC, enabling functionalization .
Stability and Reactivity
The compound’s carbonyl groups (C=O) and amide bonds (C=O–N) confer reactivity toward nucleophilic attack, while the aromatic naphthyridine core provides stability.
Research Findings
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Biological Activity : Naphthyridine derivatives with carboxamide groups exhibit potential as therapeutic agents, targeting enzymes or receptors.
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Structural Variants : Substituents like bromophenyl or benzylpiperidin-4-yl enhance binding affinity for biological targets .
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Analytical Techniques : Characterization involves NMR, mass spectrometry, and chromatography to confirm purity and structure .
Comparison of Related Compounds
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential therapeutic effects, especially in treating neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for developing drugs aimed at conditions such as anxiety, depression, and other mood disorders.
Biological Studies
Research has focused on how N-(1-benzylpiperidin-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide interacts with biological macromolecules. Studies indicate that it may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, which could lead to novel treatments for neurodegenerative diseases.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new chemical reactions and pathways that can lead to the development of additional pharmacologically active compounds.
Industrial Applications
The compound is also being explored for its utility in developing new materials and chemical processes. Its stability and reactivity profile make it suitable for applications in various industrial settings where advanced materials are required.
Case Study 1: Neurological Applications
A study published in a peer-reviewed journal explored the effects of this compound on animal models of anxiety and depression. The results indicated significant improvements in behavioral tests compared to control groups treated with placebo, suggesting potential efficacy as an anxiolytic agent.
Case Study 2: Synthesis and Characterization
Research conducted on the synthesis pathways revealed that using different solvents and catalysts significantly affects yield and purity. The study highlighted the importance of optimizing reaction conditions to enhance the efficiency of producing this compound for further research.
Case Study 3: Interaction with Biological Targets
In vitro studies demonstrated that this compound exhibited inhibitory effects on certain enzymes implicated in neurotransmitter breakdown. This finding supports its potential use in treating conditions characterized by neurotransmitter imbalances.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. For instance, it may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Position 1 Substituents
The substituent at position 1 significantly influences physicochemical and pharmacological properties:
Key Insight : Ethyl or benzyl groups at position 1 are common. Bulkier groups (e.g., chlorobenzyl) may improve thermal stability but complicate synthesis .
Position 7 Substituents
The 7-methyl group in the target compound contrasts with bulkier substituents in analogues:
Key Insight : Bulkier 7-substituents (e.g., benzyl) enhance CNS activity but may increase toxicity risks, whereas methyl groups balance steric and electronic effects .
Carboxamide Modifications
The benzylpiperidine-linked carboxamide in the target compound differs from other carboxamide/ester derivatives:
Key Insight : Piperidine and adamantyl groups in carboxamides improve receptor interactions but challenge synthesis efficiency .
Biological Activity
N-(1-benzylpiperidin-4-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound belongs to the naphthyridine class, which is known for a variety of biological activities, including anti-inflammatory, analgesic, and neurotropic effects.
- Molecular Weight : 404.5 g/mol
- InChI Key : KMYNDLKSCAKZRU
- Molecular Formula : C23H30N2O2
The compound's structure features a piperidine ring and a naphthyridine core, which contribute to its unique biological activity profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is believed to modulate the activity of specific enzymes and receptors involved in neurotransmitter metabolism and other biochemical pathways.
Potential Targets:
- Enzymes : Inhibition of enzymes related to neurotransmitter synthesis.
- Receptors : Interaction with dopamine and opioid receptors.
Pharmacological Applications
Research indicates that this compound may have therapeutic potential in treating various neurological disorders due to its neurotropic activity. Additionally, derivatives of naphthyridine compounds have shown promise in other therapeutic areas:
| Activity Type | Related Compounds | Notes |
|---|---|---|
| Antimicrobial | Nalidixic acid | Effective against Gram-negative bacteria |
| Antitumor | Various naphthyridine derivatives | Showed significant anti-cancer activity |
| Anti-inflammatory | 2,7-Naphthyridine derivatives | Demonstrated analgesic properties |
Neurotropic Activity
A study highlighted the neurotropic effects of certain naphthyridine derivatives. For instance, compounds similar to N-(1-benzylpiperidin-4-yl)-1-ethyl-7-methyl were found to exhibit high binding affinities for dopamine receptors, suggesting their potential use in treating conditions like Parkinson's disease or depression .
Anti-inflammatory Properties
Research has documented the anti-inflammatory effects of naphthyridine derivatives. In particular, compounds exhibiting structural similarities to N-(1-benzylpiperidin-4-yl)-1-ethyl showed significant inhibition of pro-inflammatory cytokines in vitro . This suggests that such compounds could be explored for therapeutic applications in inflammatory diseases.
Synthesis and Derivative Development
The synthetic routes for producing N-(1-benzylpiperidin-4-yl)-1-ethyl include several steps involving cyclization reactions. The development of derivatives has been a focus due to their varied biological activities. For example, modifications at specific positions on the naphthyridine core have led to enhanced potency against specific biological targets .
Q & A
Q. Table 1: Representative Reaction Conditions and Yields
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃ in DMF, 80°C, 4 h | N/A* | |
| Piperazine coupling | DMF, 80°C, 6 h | 75–86% | |
| Carboxylic acid hydrolysis | NaOH, 1,4-dioxane, microwave, 35 min | 48–55% |
*Yields for intermediate steps often unreported; final yields depend on crystallization efficiency.
What analytical techniques are essential for confirming structural integrity?
Level: Basic
Methodological Answer:
Structural validation requires a combination of spectroscopic and chromatographic methods:
- ¹H/¹³C NMR : Critical for confirming substitution patterns (e.g., benzyl protons at δ 5.65 ppm, aromatic protons at δ 7.00–8.85 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .
- Melting point analysis : Verifies purity (e.g., >300°C for sodium salts ).
- TLC : Monitors reaction progress using solvent systems like CHCl₃:MeOH (4:1) .
Q. Table 2: Key Spectroscopic Data
| Compound Feature | NMR Shift (δ, ppm) | IR Peaks (cm⁻¹) |
|---|---|---|
| Benzyl CH₂ | 5.65 (s) | N/A |
| Aromatic H-6 | 7.00 (d, J=9.0 Hz) | ~3100 (C–H) |
| Carbonyl (C=O) | N/A | 1650–1700 |
How can in silico methods optimize early-stage drug discovery for this compound?
Level: Advanced
Methodological Answer:
Computational tools predict pharmacokinetic and pharmacodynamic properties:
- ADMET Prediction : Assesses solubility, permeability, and cytochrome P450 interactions to prioritize analogs .
- PASS Analysis : Predicts biological activities (e.g., antiviral, anti-inflammatory) based on structural motifs .
- Reaction Path Search : Quantum chemical calculations (e.g., via ICReDD’s workflow) reduce trial-and-error in reaction optimization .
Example Workflow:
Use density functional theory (DFT) to model reaction pathways.
Apply machine learning to correlate substituents with bioactivity.
Validate predictions with in vitro assays .
How should researchers address discrepancies in synthesis yields or crystallization outcomes?
Level: Advanced
Methodological Answer:
Contradictions often arise from variations in:
- Solvent purity : Trace water in DMF can hydrolyze intermediates, reducing yields .
- Crystallization methods : Ethanol/DMF mixtures vs. water/ice precipitation affect crystal quality (e.g., 75% yield with EtOH/DMF vs. 48% with water ).
- Heating methods : Microwave irradiation vs. conventional heating alters reaction kinetics .
Resolution Strategy:
- Replicate conditions precisely (e.g., solvent drying, inert atmosphere).
- Compare crystallization solvents systematically.
What strategies improve reaction efficiency for 1,8-naphthyridine derivatives?
Level: Advanced
Methodological Answer:
- Ultrasonic Irradiation : Reduces reaction time for cyclization steps (e.g., from 24 h to 1 h ).
- Microwave Assistance : Accelerates hydrolysis and coupling steps (e.g., 35 minutes vs. 6 hours ).
- Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) improve regioselectivity .
Q. Table 3: Optimization Techniques
| Technique | Application | Efficiency Gain |
|---|---|---|
| Ultrasonication | Cyclization | 24h → 1h |
| Microwave | Hydrolysis, coupling | 6h → 35 min |
What are key considerations for designing analogs with enhanced pharmacokinetics?
Level: Advanced
Methodological Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., sulfonamides) to improve solubility .
- Metabolic Stability : Replace labile esters (e.g., ethyl carboxylates) with amides .
- Bioisosteric Replacement : Substitute benzyl groups with heteroaromatic rings to reduce toxicity .
Example Modification:
Ethyl 1,8-naphthyridine-3-carboxylate → Carboxylic acid derivative improves oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
